Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCMCXMNXAYXFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=NC=N2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal. This method allows for regioselective synthesis of substituted triazolopyrimidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields for Selected Derivatives
| Entry | Benzaldehyde Substituent | Catalyst | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Cl-C₆H₄- | TMDP | H₂O/EtOH | Reflux | 76 |
| 2 | 4-NO₂-C₆H₄- | TMDP | H₂O/EtOH | Reflux | 80 |
| 3 | 4-(CH₃)₂N-C₆H₄- | TMDP | Molten TMDP | 65 | 85 |
Key steps :
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Knoevenagel condensation : Ethyl cyanoacetate reacts with benzaldehyde to form a α,β-unsaturated intermediate.
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Michael addition : 3-amino-1,2,4-triazole attacks the intermediate, followed by intramolecular cyclization to form the triazolo[1,5-a]pyrimidine core .
Reaction Mechanisms
The synthesis proceeds through two competing pathways:
Mechanism A (Hydrogen Bonding Activation):
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TMDP activates ethyl cyanoacetate and benzaldehyde via hydrogen bonding.
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Ethyl cyanoacetate attacks the aldehyde to form a Knoevenagel adduct.
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Subsequent Michael addition and cyclization yield the product .
Mechanism B (Iminium Intermediate):
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TMDP generates an iminium intermediate with benzaldehyde.
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Ethyl cyanoacetate enol attacks the iminium, forming the Knoevenagel adduct.
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Cyclization with 3-amino-1,2,4-triazole completes the reaction .
Both pathways are accelerated by TMDP’s dual role as a Brønsted base and hydrogen-bond donor .
Substituent Effects on Reaction Outcomes
Electron-withdrawing groups (e.g., -NO₂, -Cl) on benzaldehydes enhance reaction efficiency due to increased electrophilicity of the aldehyde. Conversely, electron-donating groups (e.g., -N(CH₃)₂) reduce yields unless molten TMDP is used as a solvent .
Table 2: Substituent Impact on Yield
| Substituent | Electronic Effect | Yield (%) |
|---|---|---|
| -NO₂ | Strong EWG | 80 |
| -Cl | Moderate EWG | 76 |
| -OCH₃ | Mild EDG | 70 |
| -N(CH₃)₂ | Strong EDG | 85* |
| *With molten TMDP as solvent . |
Other Chemical Reactions
While synthetic applications dominate the literature, the compound’s ester group and aromatic system permit further derivatization:
Scientific Research Applications
Synthesis of Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
The synthesis of this compound typically involves a one-pot three-component reaction. This method combines active methylene compounds, aminotriazoles, and aldehydes under specific catalytic conditions to yield high purity and yield of the desired product. For instance, a recent study utilized 4,4’-trimethylenedipiperidine as a catalyst in an eco-friendly solvent mixture of water and ethanol to synthesize derivatives of this compound with promising results .
Biological Activities
This compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Research indicates that this compound demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structural features contribute to its effectiveness in inhibiting bacterial growth .
- Antitumor Properties : Studies have shown that derivatives of this compound possess significant antitumor activity. For instance, some synthesized derivatives displayed IC50 values as low as 17.83 μM against breast cancer cell lines .
- Antiviral Potential : Recent investigations highlight the compound's potential antiviral effects, particularly against certain viral infections. This aspect opens avenues for further research in antiviral drug development .
Applications in Drug Development
Given its diverse biological activities, this compound has several applications in drug development:
- Pharmaceutical Research : The compound is being studied for its potential use in creating new antibiotics and anticancer agents. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies .
- Lead Compound for Derivative Synthesis : this compound serves as a lead compound from which various derivatives can be synthesized. These derivatives can be tailored to enhance specific biological activities or reduce side effects associated with existing drugs .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of enzymes like JAK1 and JAK2, which are involved in inflammatory pathways . The compound also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine structure but differ in their biological activities and applications.
Ursolic Acid-Based Triazolopyrimidines: These derivatives exhibit anti-inflammatory properties and are used in the treatment of inflammatory diseases.
Biological Activity
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound features a triazole and pyrimidine ring structure with a carboxylate group at the 6-position of the pyrimidine ring and an ethyl ester moiety. This unique structure enhances its solubility and stability in various solvents, making it suitable for biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant antiproliferative activity against several human cancer cell lines. Notably, one study reported an IC50 value of 3.91 μM against MCF-7 cells and 0.53 μM against HCT-116 cells .
- Mechanism of Action : The compound induces apoptosis and G2/M phase arrest in cancer cells by suppressing the ERK signaling pathway. This results in decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
Antibacterial and Antiviral Activities
Ethyl [1,2,4]triazolo[1,5-a]pyrimidine derivatives have also exhibited antibacterial and antiviral properties. These compounds act on various bacterial strains and viruses by disrupting their replication processes or inhibiting essential enzymes required for their survival.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Some derivatives inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) and lysine-specific histone demethylase 1 (LSD1), which are critical for cancer cell survival and proliferation .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties by inhibiting nitric oxide and tumor necrosis factor-alpha production in stimulated human microglia cells.
Study on Anticancer Activity
A comprehensive study evaluated the antiproliferative activities of various derivatives of this compound against three human cancer cell lines (MGC-803, HCT-116, MCF-7). The findings indicated that certain derivatives significantly inhibited cell growth through apoptosis induction and cell cycle arrest:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 3 | MCF-7 | 3.84 | Apoptosis induction |
This table summarizes the efficacy of selected compounds derived from this compound against specific cancer cell lines.
Q & A
Q. What are the common synthetic methodologies for preparing Ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives?
The core synthesis involves cyclocondensation of substituted aminotriazoles (e.g., 11a-m) with diethyl ethoxymethylenemalonate (DEEM) in glacial acetic acid under reflux, yielding ethyl 4,7-dihydro-7-oxo-triazolopyrimidine-6-carboxylates (12a-m) with yields of 65–75% . Subsequent N-alkylation (e.g., with 1-pentylbromide) in anhydrous DMF using K₂CO₃ as a base at 100°C produces alkylated derivatives (13a-m) . Hydrolysis of the ethyl ester group with 10% NaOH generates carboxylic acids (14a-m), which are further functionalized into carboxamides via coupling reactions .
Q. How is NMR spectroscopy employed to confirm the structure of triazolopyrimidine derivatives?
¹H NMR analysis is critical for verifying substituent positions and reaction success. For example:
- The singlet at δ 8.41 ppm in 12m corresponds to the triazole proton, while the quartet (δ 4.16–4.26 ppm) confirms the ethyl ester group .
- In alkylated derivatives (e.g., 13d), upfield shifts in the pentyl chain protons (δ 0.84–1.96 ppm) and aromatic protons (δ 8.16–8.88 ppm) validate substitution patterns .
- Carboxamide formation (e.g., compound 16) is confirmed by broad singlets (δ 8.67 ppm) for the NH group and adamantyl protons (δ 1.65–2.18 ppm) .
Q. What purification techniques are recommended for isolating triazolopyrimidine derivatives?
Flash column chromatography with ethyl acetate/petroleum ether or ethyl acetate/methanol gradients is standard for isolating intermediates (e.g., 13a-m) . For polar carboxamides (e.g., 27, 31), preparative HPLC or recrystallization from ethanol/water mixtures improves purity .
Advanced Research Questions
Q. How do substituents at the 2- and 4-positions influence CB2 receptor binding affinity in SAR studies?
Substituent effects are systematically evaluated:
- Aromatic groups (e.g., 4-chlorophenyl in 13d) enhance binding via π-π interactions, while bulky groups (e.g., 3,5-dimethyladamantyl in 16) improve selectivity for CB2 over CB1 receptors .
- Alkyl chains (e.g., pentyl at N4) increase lipophilicity, correlating with improved membrane permeability in cellular assays .
- Methylthio groups (e.g., 12i) reduce activity due to steric hindrance, highlighting the need for balanced hydrophobicity .
Q. How can reaction conditions be optimized to resolve contradictory yield data for alkylation steps?
Discrepancies in alkylation yields (e.g., 73% for 12m vs. 78% for 13d) may arise from:
Q. What strategies address conflicting biological activity data in derivatives with similar substituents?
For example, compound 27 (p-tolyl substituent) shows higher activity than 31 (methylthio group):
- Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted starting materials) .
- Conformational analysis : Molecular docking studies can explain steric clashes or favorable interactions with the CB2 binding pocket .
- Physicochemical profiling : LogP and solubility measurements (e.g., shake-flask method) may reveal bioavailability differences .
Q. How does hydrolysis of the ethyl ester group impact downstream functionalization?
Controlled hydrolysis with 10% NaOH at 70°C converts esters (12a-m) to carboxylic acids (14a-m), which are then activated (e.g., via EDC/HOBt) for amide coupling. Over-hydrolysis (>2 h) degrades the triazolopyrimidine core, reducing yields .
Q. Why do electron-withdrawing substituents at the 2-position alter melting points and crystallinity?
Derivatives with 4-chlorophenyl (13d, mp 155–156°C) exhibit lower melting points than p-tolyl analogs (27, mp 195°C) due to reduced molecular symmetry and weaker crystal lattice interactions. XRPD analysis can correlate substituent polarity with crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
